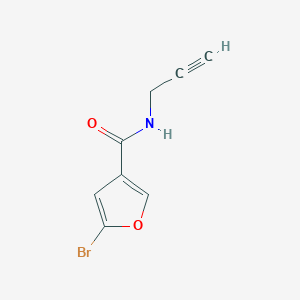
3-(2,4-Dimethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethylphenyl)propanamide, also known as DMPP, is a chemical compound that belongs to the class of amides. It is widely used in scientific research as it has several applications in the field of biochemistry and physiology. DMPP is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
作用机制
3-(2,4-Dimethylphenyl)propanamide acts as an agonist of nAChRs, which are ion channels that are activated by the binding of acetylcholine or other agonists. When 3-(2,4-Dimethylphenyl)propanamide binds to nAChRs, it causes the ion channel to open and allows the influx of cations such as sodium and calcium into the cell. This depolarizes the cell membrane and triggers an action potential, which leads to the release of neurotransmitters or muscle contraction.
Biochemical and Physiological Effects:
3-(2,4-Dimethylphenyl)propanamide has several biochemical and physiological effects, depending on the type of nAChR it activates. In skeletal muscle, 3-(2,4-Dimethylphenyl)propanamide causes a rapid contraction of muscle fibers by activating nAChRs at the neuromuscular junction. In smooth muscle, 3-(2,4-Dimethylphenyl)propanamide causes relaxation by activating nAChRs on the smooth muscle cells. In the nervous system, 3-(2,4-Dimethylphenyl)propanamide can affect the release of neurotransmitters such as dopamine, serotonin, and norepinephrine by activating nAChRs on presynaptic terminals.
实验室实验的优点和局限性
3-(2,4-Dimethylphenyl)propanamide is a potent and selective agonist of nAChRs, which makes it a valuable tool for studying the function of these receptors in vitro and in vivo. However, 3-(2,4-Dimethylphenyl)propanamide has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its effects on nAChRs can be influenced by the presence of other compounds or modulators. Therefore, it is important to use 3-(2,4-Dimethylphenyl)propanamide in a controlled manner and to validate its effects using other methods.
未来方向
There are several future directions for the use of 3-(2,4-Dimethylphenyl)propanamide in scientific research. One direction is the study of the role of nAChRs in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-(2,4-Dimethylphenyl)propanamide can be used to activate nAChRs and study their effects on neurotransmitter release and neuronal activity. Another direction is the development of new drugs that target nAChRs for the treatment of pain, addiction, and other disorders. 3-(2,4-Dimethylphenyl)propanamide can be used as a starting point for the design of new compounds that have improved pharmacological properties and selectivity for specific nAChR subtypes.
Conclusion:
In conclusion, 3-(2,4-Dimethylphenyl)propanamide is a valuable tool in scientific research due to its potent and selective activation of nAChRs. It has several applications in the study of muscle contraction, neurotransmitter release, and neuronal activity. 3-(2,4-Dimethylphenyl)propanamide has advantages and limitations in lab experiments, and its future directions include the study of neurological disorders and the development of new drugs.
合成方法
The synthesis of 3-(2,4-Dimethylphenyl)propanamide can be achieved through several methods. One of the most common methods is the reaction of 2,4-dimethylbenzoyl chloride with propanamide in the presence of a base such as triethylamine. The reaction yields 3-(2,4-Dimethylphenyl)propanamide as a white crystalline solid with a high yield.
科学研究应用
3-(2,4-Dimethylphenyl)propanamide has several applications in scientific research. It is widely used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the nervous system. 3-(2,4-Dimethylphenyl)propanamide is a potent agonist of nAChRs, which are important in the regulation of neurotransmitter release, synaptic plasticity, and learning and memory. 3-(2,4-Dimethylphenyl)propanamide is also used in the study of muscle contraction and relaxation, as it can activate nicotinic receptors in skeletal and smooth muscle.
属性
IUPAC Name |
3-(2,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFBZBJDORSOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)
![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)

![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)


